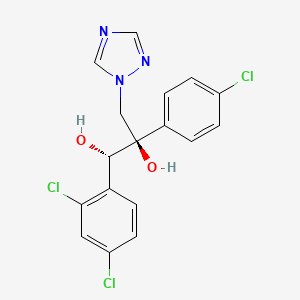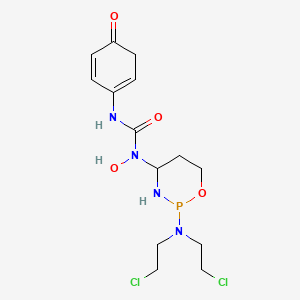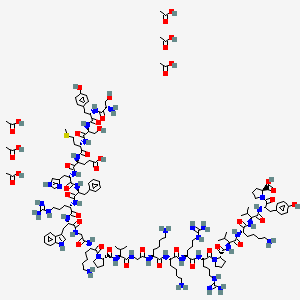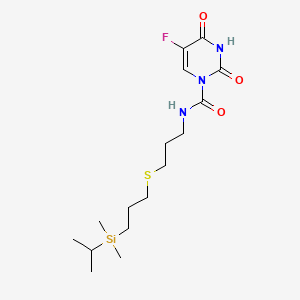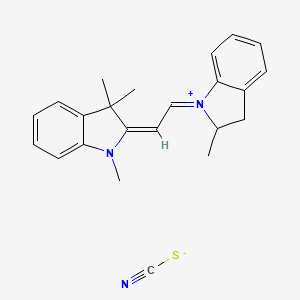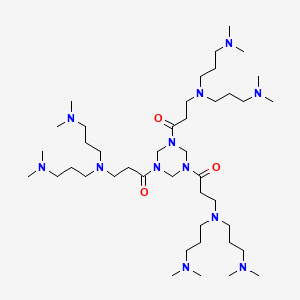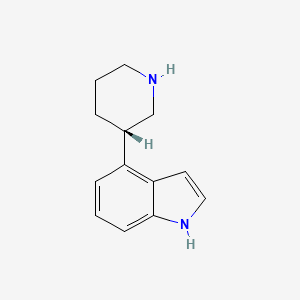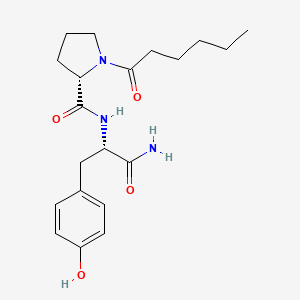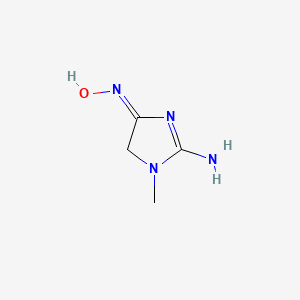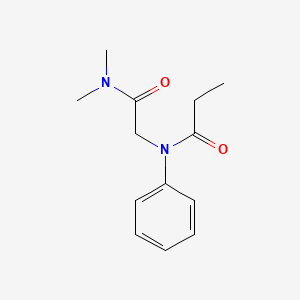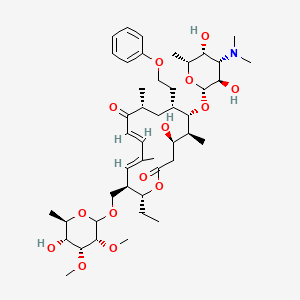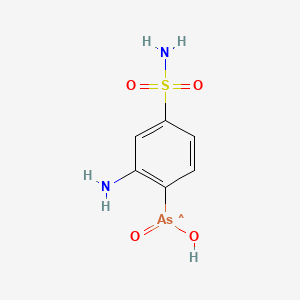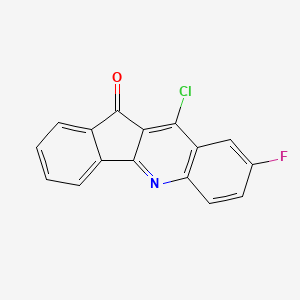
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinolinone family, known for its significant biological and pharmaceutical applications. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, followed by simultaneous C–H (aldehyde) and C–X bond activation . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting c-Jun N-terminal kinase (JNK). This inhibition affects various cellular pathways, leading to its potential therapeutic effects in treating diseases like cancer and inflammatory conditions .
Comparison with Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar core structure but differs in its substituents and specific biological activities.
10-Phenyl-11H-indeno[1,2-b]quinolin-11-one: Another related compound with distinct chemical properties and applications.
Uniqueness: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chlorine and fluorine substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
93663-90-2 |
|---|---|
Molecular Formula |
C16H7ClFNO |
Molecular Weight |
283.68 g/mol |
IUPAC Name |
10-chloro-8-fluoroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7ClFNO/c17-14-11-7-8(18)5-6-12(11)19-15-9-3-1-2-4-10(9)16(20)13(14)15/h1-7H |
InChI Key |
XLKNNGYOUDOAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C(=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


